molecular formula C4H2Cl4O2 B8623980 4,4,4-Trichloro-3-oxobutanoyl chloride CAS No. 58529-91-2

4,4,4-Trichloro-3-oxobutanoyl chloride

Cat. No. B8623980
CAS RN: 58529-91-2
M. Wt: 223.9 g/mol
InChI Key: QZBDPGNJFQJYGP-UHFFFAOYSA-N
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Patent
US04064126

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3](Cl)=[O:4].ClC(Cl)(Cl)C(=O)CC(Cl)=O.[NH2:18][C:19]([NH2:21])=[O:20].[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:22]([OH:25])(=[O:24])[C:23]1[NH:21][C:19](=[O:20])[NH:18][C:3](=[O:4])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CC(=O)Cl)=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporating out the resulting 6-trichloromethyluracil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064126

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3](Cl)=[O:4].ClC(Cl)(Cl)C(=O)CC(Cl)=O.[NH2:18][C:19]([NH2:21])=[O:20].[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:22]([OH:25])(=[O:24])[C:23]1[NH:21][C:19](=[O:20])[NH:18][C:3](=[O:4])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CC(=O)Cl)=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporating out the resulting 6-trichloromethyluracil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04064126

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3](Cl)=[O:4].ClC(Cl)(Cl)C(=O)CC(Cl)=O.[NH2:18][C:19]([NH2:21])=[O:20].[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:22]([OH:25])(=[O:24])[C:23]1[NH:21][C:19](=[O:20])[NH:18][C:3](=[O:4])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(CC(=O)Cl)=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporating out the resulting 6-trichloromethyluracil

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(=O)NC(=O)N1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.